molecular formula C10H9ClN2O B1395245 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine CAS No. 1220035-17-5

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine

Cat. No. B1395245
CAS RN: 1220035-17-5
M. Wt: 208.64 g/mol
InChI Key: IHDLXJVOVJWCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(furan-2-ylmethyl)pyridin-2-amine, also known as 6-chloro-N-methylpyridin-2-amine or 6-chloro-N-methyl-pyridine-2-amine, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular weight of 169.59 g/mol and a melting point of 150-152°C. 6-Chloro-N-(furan-2-ylmethyl)pyridin-2-amine is a versatile building block for the synthesis of many different compounds due to its unique structure.

Scientific Research Applications

Catalytic Activity in Polymerization

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine and its derivatives have been explored for their catalytic roles. For instance, certain complexes containing similar ligands demonstrated significant catalytic activity in the polymerization of methyl methacrylate. The activity varied based on the steric properties of the ligand architecture, suggesting potential applications in polymer science (Ahn et al., 2016).

Construction of Coordination Polymers

The compound plays a role in the formation of helical silver(I) coordination polymers. Different ligands, including derivatives of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine, were used to construct these polymers, exhibiting unique geometric and photophysical properties. This demonstrates its utility in the development of novel materials with potential applications in various fields, including materials science (Zhang et al., 2013).

Synthesis of Heterocyclic Compounds

This compound is instrumental in synthesizing various heterocyclic compounds, like triazoles, oxadiazoles, and thiadiazoles. These derivatives have potential applications in pharmaceuticals and material sciences, owing to their diverse chemical and biological activities (El-Essawy & Rady, 2011).

Fluorescence and Sensing Applications

Derivatives of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine have been studied for their structural, optical, and sensing properties. They have shown promising applications in fluorescence and as sensing devices, especially in detecting specific ions or molecules. This aspect is crucial for developing new sensors and diagnostic tools (Piccinelli et al., 2015).

Applications in Metal Complexes

The compound and its derivatives have been used in synthesizing metal complexes, which show unique structural and photophysical properties. These properties make them suitable for various applications, including in catalysis, materials science, and potentially in medical imaging (Stetsiuk et al., 2019).

Biological Evaluation

In biological contexts, certain derivatives have been synthesized and evaluated for their antibacterial, antimycobacterial, and cytotoxic activities. This suggests potential applications in developing new antimicrobial agents and in cancer research, highlighting the compound's significance in medicinal chemistry (Szulczyk et al., 2021).

properties

IUPAC Name

6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDLXJVOVJWCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220035-17-5
Record name 6-Chloro-N-(2-furanylmethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.